4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide
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Overview
Description
4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imidazo[1,2-a]pyrazine core, along with the dimethoxyanilino and methylbenzamide groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide typically involves multi-step organic reactions One common approach is the condensation of 3,4-dimethoxyaniline with an appropriate imidazo[1,2-a]pyrazine precursor under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification processes like crystallization and chromatography are employed to ensure the compound meets the required standards for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer activities.
Imidazo[1,2-a]pyrimidine: Used in the development of antiviral and anti-inflammatory agents.
Imidazo[1,2-a]pyrazine: Similar core structure but different substituents, leading to varied biological activities
Uniqueness
4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the dimethoxyanilino group enhances its potential as an enzyme inhibitor, while the imidazo[1,2-a]pyrazine core provides a versatile scaffold for further modifications .
Properties
Molecular Formula |
C22H21N5O3 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide |
InChI |
InChI=1S/C22H21N5O3/c1-13-10-14(4-6-16(13)20(23)28)17-12-27-9-8-24-22(27)21(26-17)25-15-5-7-18(29-2)19(11-15)30-3/h4-12H,1-3H3,(H2,23,28)(H,25,26) |
InChI Key |
NCWGWLLQUVYIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN3C=CN=C3C(=N2)NC4=CC(=C(C=C4)OC)OC)C(=O)N |
Origin of Product |
United States |
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